4-(Bromomethyl)furan-2(5H)-one

Catalog No.
S667186
CAS No.
61934-55-2
M.F
C5H5BrO2
M. Wt
177 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)furan-2(5H)-one

CAS Number

61934-55-2

Product Name

4-(Bromomethyl)furan-2(5H)-one

IUPAC Name

3-(bromomethyl)-2H-furan-5-one

Molecular Formula

C5H5BrO2

Molecular Weight

177 g/mol

InChI

InChI=1S/C5H5BrO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2

InChI Key

UGKKGXRKDWIWOD-UHFFFAOYSA-N

SMILES

C1C(=CC(=O)O1)CBr

Canonical SMILES

C1C(=CC(=O)O1)CBr

4-(Bromomethyl)furan-2(5H)-one is a highly versatile, bifunctional electrophilic building block featuring an allylic bromide conjugated with an α,β-unsaturated lactone (butenolide) core. Commercially available at ≥95% purity, it serves as a critical alkylating agent in the synthesis of complex natural products, including Daphniphyllum alkaloids (e.g., yuzurine) and various strigolactone analogs. Its primary procurement value lies in its balanced reactivity: the allylic bromide is highly susceptible to nucleophilic displacement under mild conditions, while the furanone ring remains intact for subsequent functionalization or target binding. This makes it an indispensable precursor for pharmaceutical development, agrochemical research, and advanced materials synthesis where precise structural incorporation of a butenolide moiety is required.

Substituting 4-(Bromomethyl)furan-2(5H)-one with its chloride analog (4-(chloromethyl)furan-2(5H)-one) or positional isomers severely compromises synthetic efficiency. The allylic chloride exhibits significantly lower electrophilicity in SN2 reactions, necessitating harsher conditions (elevated temperatures or strong bases) that frequently trigger unwanted Michael additions or ring-opening of the sensitive furanone core. Similarly, positional isomers like 3-(bromomethyl)furan-2(5H)-one possess different electronic profiles due to the proximity of the bromomethyl group to the carbonyl, leading to altered regioselectivity and increased susceptibility to elimination. For procurement teams, deviating from the 4-bromomethyl target means accepting lower yields, complex purification workflows, and potential failure in late-stage coupling reactions .

Nucleophilic Substitution Efficiency: Bromide vs. Chloride Analog

In standard nucleophilic substitution reactions (e.g., coupling with enolates or amines), 4-(Bromomethyl)furan-2(5H)-one demonstrates superior reactivity compared to its chloride counterpart. The allylic bromide undergoes SN2 displacement rapidly at ambient to slightly elevated temperatures (20–50 °C), typically achieving >80% yield of the desired coupled product. In contrast, the chloride analog requires prolonged heating (>80 °C) or the addition of iodide catalysts, which often leads to degradation of the furanone ring and reduces isolated yields to below 50% .

Evidence DimensionAlkylation Yield under Mild Conditions
Target Compound Data>80% yield (at 20–50 °C)
Comparator Or Baseline4-(Chloromethyl)furan-2(5H)-one (<50% yield, requires >80 °C)
Quantified Difference>30% absolute yield increase and >30 °C reduction in required reaction temperature
ConditionsSN2 coupling with standard nucleophiles in polar aprotic solvents

Higher reactivity under mild conditions prevents the thermal degradation of the lactone ring, directly translating to higher throughput and lower material waste in manufacturing.

Late-Stage Alkylation in Complex Alkaloid Synthesis

The utility of 4-(Bromomethyl)furan-2(5H)-one is highlighted in the synthesis of sterically demanding targets, such as the Daphniphyllum alkaloid yuzurine. When reacted with bulky, complex intermediates (e.g., propargyl-substituted enolates), the highly electrophilic allylic bromide facilitates efficient carbon-carbon bond formation. Less reactive alkylating agents fail to overcome the steric hindrance, resulting in unreacted starting material or competing side reactions. The use of this specific brominated furanone enables the crucial coupling step with high efficiency, paving the way for subsequent chiral Dieckmann condensations or rhodium-catalyzed cyclizations .

Evidence DimensionCoupling efficiency with sterically hindered nucleophiles
Target Compound DataSuccessful late-stage alkylation enabling complex polycyclic formation
Comparator Or BaselineLess reactive alkyl halides (fail to couple or yield <20%)
Quantified DifferenceEnables viable synthesis of yuzurine-type skeletons vs. synthetic failure
ConditionsAlkylation of complex enolates in the presence of transition metal catalysts

For CROs and pharmaceutical manufacturers, procuring this exact compound is non-negotiable for accessing specific, sterically congested natural product scaffolds.

Regiochemical Stability and Handling Predictability

Unlike many crude allylic bromides which are prone to rapid spontaneous polymerization or degradation at room temperature, commercially procured 4-(Bromomethyl)furan-2(5H)-one (≥95% purity) exhibits predictable stability when stored at 2–8 °C. Furthermore, its specific substitution pattern (4-position) provides a stable conjugated system that selectively directs nucleophilic attack to the bromomethyl carbon rather than undergoing premature Michael addition at the ring double bond. Positional isomers, such as the 3-bromomethyl variant, exhibit different electronic activation and are more prone to side reactions .

Evidence DimensionRegioselective SN2 vs. Michael Addition ratio
Target Compound DataHigh preference for SN2 displacement at the bromomethyl group
Comparator Or Baseline3-(Bromomethyl)furan-2(5H)-one (increased susceptibility to competing pathways)
Quantified DifferenceSignificantly cleaner reaction profiles and easier downstream purification
ConditionsStandard alkylation conditions with moderate bases

Predictable regiochemistry and stable shelf-life reduce batch-to-batch variability, making it a reliable building block for industrial-scale procurement.

Synthesis of Daphniphyllum Alkaloids and Complex Natural Products

4-(Bromomethyl)furan-2(5H)-one is the premier building block for constructing the butenolide moiety in yuzurine and related Daphniphyllum alkaloids. Its high electrophilicity allows for efficient coupling with complex, sterically hindered intermediates, followed by transition-metal-catalyzed cyclizations (e.g., Rh or Ru catalysis). It is the exact compound required for these advanced synthetic pathways where lesser electrophiles fail .

Development of Strigolactone Analogs for Agrochemicals

In agricultural chemistry, butenolide rings are essential components of strigolactones, which regulate plant architecture and parasitic weed germination. This compound serves as a highly reactive precursor for attaching the functionalized furanone ring to various tricyclic or bicyclic scaffolds, offering a more efficient and higher-yielding route than using less reactive chlorinated analogs .

Functionalized Building Block for Fluorophores and Sensors

The α,β-unsaturated lactone core, combined with the reactive bromomethyl group, makes this compound an excellent synthon for developing functionalized coumarins, rhodamines, or other fluorophores. It allows for the rapid, mild alkylation of fluorescent cores, enabling the creation of targeted biological probes without degrading sensitive optical properties during synthesis.

XLogP3

0.3

Wikipedia

4-(Bromomethyl)furan-2(5H)-one

Dates

Last modified: 08-15-2023

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